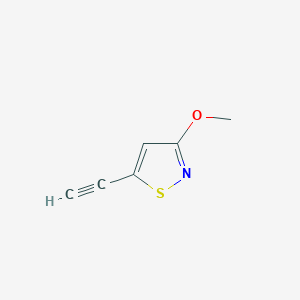

5-Ethynyl-3-methoxy-1,2-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethynyl-3-methoxy-1,2-thiazole: is a heterocyclic organic compound with the molecular formula C₆H₅NOS. It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methoxy-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-1,2-thiazole with an ethynylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethynyl-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles like sodium azide in DMF at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted thiazoles.

Substitution: Formation of azido-substituted thiazoles.

Applications De Recherche Scientifique

Antimicrobial Activity

5-Ethynyl-3-methoxy-1,2-thiazole exhibits significant antimicrobial properties. Thiazole derivatives, including this compound, have been shown to possess antibacterial, antifungal, and antiviral activities. Studies indicate that thiazole compounds can inhibit the growth of various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

| This compound | Candida albicans | 8.0 µg/mL |

The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antibiotics against resistant strains .

Anticancer Potential

Research has demonstrated that thiazole derivatives can inhibit tumor cell proliferation by modulating critical signaling pathways associated with cancer growth. The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 7.94 |

| This compound | HeLa (cervical cancer) | 6.35 |

These findings suggest that the compound may serve as a potential therapeutic agent in oncology due to its ability to induce apoptosis in cancer cells .

Neurological Disorders

The compound has been investigated for its effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions such as anxiety and depression. Studies indicate that thiazole derivatives can enhance the efficacy of antidepressant treatments by modulating mGluR5 receptor expression .

Anti-inflammatory Effects

Thiazoles are known for their anti-inflammatory properties. Research has shown that compounds like this compound can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Pesticidal Activity

Beyond medicinal uses, thiazole derivatives have been explored for their pesticidal properties. The structural characteristics of compounds like this compound contribute to their effectiveness against agricultural pests and pathogens.

Table 3: Pesticidal Efficacy of Thiazoles

| Compound | Target Pest/Pathogen | Efficacy |

|---|---|---|

| This compound | Phytophthora infestans (potato blight) | High |

| This compound | Aphis gossypii (cotton aphid) | Moderate |

These findings indicate the potential for developing new biopesticides from thiazole derivatives .

Mécanisme D'action

The mechanism of action of 5-Ethynyl-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

3-Methoxy-1,2-thiazole: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

5-Ethynyl-1,3-thiazole: Similar structure but different positioning of the methoxy group, leading to variations in chemical properties.

Uniqueness: 5-Ethynyl-3-methoxy-1,2-thiazole is unique due to the presence of both the ethynyl and methoxy groups on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiazole derivatives .

Activité Biologique

5-Ethynyl-3-methoxy-1,2-thiazole is a heterocyclic compound featuring a thiazole ring with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by an ethynyl group at the 5-position and a methoxy group at the 3-position of the thiazole ring, enhances its chemical reactivity and potential therapeutic applications.

1. Chemical Structure and Properties

The molecular formula of this compound is C7H7N1O1S1, with a molecular weight of approximately 155.19 g/mol. The presence of sulfur and nitrogen in the thiazole ring contributes to its diverse reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 155.19 g/mol |

| Functional Groups | Ethynyl (-C≡CH), Methoxy (-OCH₃) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity.

- Nucleic Acid Interaction : The thiazole ring may interact with DNA or RNA, potentially affecting their function and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular:

- Activity Against Bacteria : Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 - 15.62 |

| Escherichia coli | 3.91 - 7.81 |

Anticancer Activity

This compound has also shown promising results in anticancer research:

- Cytotoxicity : Significant cytotoxic effects were observed against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent activity .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | Strong cytotoxicity |

| MCF-7 | Strong cytotoxicity |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized thiazole derivatives, including this compound against clinically relevant isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Mechanisms

Another study focused on the interaction of thiazole derivatives with calf-thymus DNA using UV-visible spectroscopy and molecular docking techniques. The findings indicated that these compounds could effectively bind to DNA, suggesting a mechanism for their cytotoxic effects against cancer cells .

Propriétés

IUPAC Name |

5-ethynyl-3-methoxy-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-3-5-4-6(8-2)7-9-5/h1,4H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWACQMHWGFZKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.